Sodium decanoate

Catalog No.
S543515
CAS No.
1002-62-6
M.F
C10H20NaO2
M. Wt
195.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium decanoate

CAS Number

1002-62-6

Product Name

Sodium decanoate

IUPAC Name

sodium;decanoate

Molecular Formula

C10H20NaO2

Molecular Weight

195.25 g/mol

InChI

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);

InChI Key

CTTKODQWVMTOPW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)[O-].[Na+]

solubility

Soluble in DMSO

Synonyms

Sodium caprate; Capric acid, sodium salt; Caprinic acid sodium salt; Decanoic acid, sodium salt; Sodium caprinate; Sodium decanoate; Sodium decanoic acid; Sodium-n-decanoate

Canonical SMILES

CCCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCC(=O)[O-].[Na+]

The exact mass of the compound Sodium decanoate is 194.1283 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium decanoate (also known as sodium caprate) is a 10-carbon medium-chain fatty acid salt widely procured as an anionic surfactant and a highly effective paracellular permeation enhancer. In pharmaceutical and biological applications, it is the industry-standard excipient for reversibly modulating tight junctions to facilitate the oral delivery of macromolecules, such as peptides and oligonucleotides. Unlike its free acid counterpart or longer-chain analogs, the sodium salt form provides immediate aqueous solubility, making it an essential, process-ready component for biopharmaceutical formulations, mixed micelle systems, and advanced drug delivery technologies[1].

Substituting sodium decanoate with closely related analogs fundamentally alters formulation viability and safety. Using the shorter-chain sodium octanoate (C8) requires massive increases in excipient concentration due to its significantly higher critical micelle concentration (CMC), which can dilute the active pharmaceutical ingredient and disrupt dosage form limits. Conversely, utilizing the longer-chain sodium dodecanoate (C12, sodium laurate) introduces severe cytotoxicity and membrane damage in epithelial tissues, narrowing the therapeutic window. Furthermore, attempting to use the free acid form (capric acid) introduces severe aqueous solubility bottlenecks and melting point inconsistencies (~31.3 °C), requiring unwanted organic cosolvents or heating steps that sodium decanoate bypasses entirely [1].

Excipient Potency and Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a primary determinant of a surfactant's efficacy as a permeation enhancer. Sodium decanoate achieves micellization at approximately 50 mM in pure water, whereas sodium octanoate (C8) requires a substantially higher concentration of ~380 mM to reach its CMC [1]. This nearly 7.6-fold difference in micellization threshold means that sodium decanoate can achieve equivalent or superior tight-junction modulation at a fraction of the dose required for C8.

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound Data~50 mM
Comparator Or BaselineSodium octanoate (~380 mM)
Quantified Difference~7.6-fold lower CMC for sodium decanoate
ConditionsAqueous solution, room temperature

A lower CMC allows formulation scientists to minimize excipient mass in oral solid dosage forms, maximizing the space available for the active pharmaceutical ingredient.

Epithelial Cytotoxicity and Membrane Integrity

When selecting an absorption enhancer, balancing efficacy with epithelial safety is critical. In Caco-2 intestinal monolayer models, sodium decanoate (C10) reversibly reduces transepithelial electrical resistance (TEER) to enhance permeability without causing severe membrane rupture at optimal doses (10-15 mM). In contrast, sodium dodecanoate (C12, sodium laurate) induces significant lactate dehydrogenase (LDH) release and cell detachment at equivalent or lower concentrations[1]. This sharp increase in cytotoxicity for the C12 analog makes C10 the optimal chain length for maintaining cellular viability during drug absorption.

Evidence DimensionCytotoxicity (LDH release and membrane damage)
Target Compound DataReversible TEER reduction with low LDH release at 10-15 mM
Comparator Or BaselineSodium dodecanoate (C12) (Significant LDH release and cell detachment)
Quantified DifferenceSubstantially higher cell viability and membrane integrity maintained with C10
ConditionsCaco-2 intestinal epithelial cell monolayers

Ensures regulatory compliance and patient safety by preventing irreversible intestinal tissue damage during oral drug delivery.

Aqueous Processability and Phase Stability

The physical form of the C10 fatty acid dictates its utility in large-scale manufacturing. Capric acid (the free acid form) is poorly soluble in water and has a melting point of approximately 31.3 °C, meaning it fluctuates between a solid and a semi-liquid state at standard ambient temperatures, complicating handling [1]. Sodium decanoate, as a stable salt, is highly water-soluble and remains a predictable solid at room temperature. This allows for immediate, predictable dissolution in aqueous buffers without the need for heating jackets or organic cosolvents.

Evidence DimensionAqueous solubility and handling state
Target Compound DataHighly water-soluble, stable solid at room temperature
Comparator Or BaselineCapric acid (Poorly water-soluble, melting point ~31.3 °C)
Quantified DifferenceElimination of heating/cosolvent requirements for aqueous dissolution
ConditionsStandard ambient temperature and pressure (SATP), aqueous buffer preparation

Streamlines biopharmaceutical manufacturing by enabling direct, ambient-temperature integration into aqueous formulations.

Oral Delivery Formulations for Peptides and Macromolecules

Due to its optimized CMC and reversible tight-junction modulation, sodium decanoate is the premier excipient for formulating oral biologics, such as GLP-1 agonists, insulin, and oligonucleotides. It provides the necessary paracellular permeability enhancement without the severe cytotoxicity associated with longer-chain surfactants [1].

In Vitro Intestinal Permeability Assays

In pharmacokinetic and ADME-Tox research, sodium decanoate is utilized as a gold-standard positive control for paracellular transport in Caco-2 and MDCK cell monolayers. Its well-characterized TEER-reduction profile allows researchers to benchmark novel absorption enhancers against a proven, industry-standard baseline[2].

Composite Vesicle and Mixed Micelle Manufacturing

Leveraging its specific micellization behavior (~50 mM CMC) and high aqueous solubility, sodium decanoate is used alongside nonionic surfactants (e.g., Polysorbate 80) to engineer stable composite vesicles for cosmetic and dermatological active ingredient encapsulation, avoiding the phase-handling issues of free capric acid [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.13609916 g/mol

Monoisotopic Mass

195.13609916 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4I820XKV2A

Related CAS

334-48-5 (Parent)

MeSH Pharmacological Classification

Antifungal Agents

Other CAS

1002-62-6

Wikipedia

Sodium caprate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Wholesale and Retail Trade
Decanoic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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